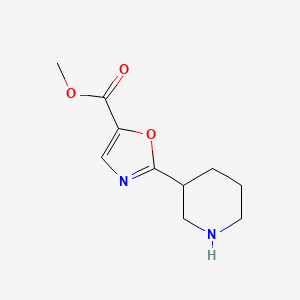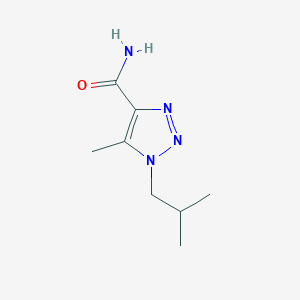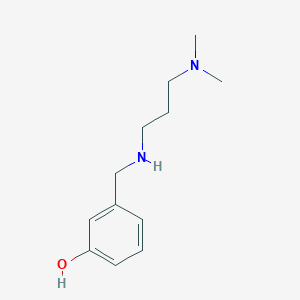
3-(((3-(Dimethylamino)propyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is an organic compound with the molecular formula C12H20N2O. It is a phenolic compound with a dimethylamino group and a propylamino group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol typically involves the reaction of resorcinol with dimethylamine and formaldehyde. The process can be carried out under basic conditions, where resorcinol is first dissolved in a suitable solvent, such as water or ethanol. Dimethylamine and formaldehyde are then added to the solution, and the reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic resins, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(((3-(Dimethylamino)propyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenolic compounds, depending on the electrophile used.
Scientific Research Applications
3-(((3-(Dimethylamino)propyl)amino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(((3-(Dimethylamino)propyl)amino)methyl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: A simpler analog with similar chemical properties.
3-(Methylamino)propylamine: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
3-(((3-(Dimethylamino)propyl)amino)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[[3-(dimethylamino)propylamino]methyl]phenol |
InChI |
InChI=1S/C12H20N2O/c1-14(2)8-4-7-13-10-11-5-3-6-12(15)9-11/h3,5-6,9,13,15H,4,7-8,10H2,1-2H3 |
InChI Key |
IOFKAANBTYLHGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dimethylamino)ethyl][(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13283534.png)
![2,3-dihydro-1H-pyrrolo[3,4-b]quinoline](/img/structure/B13283543.png)
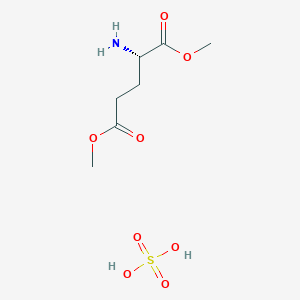
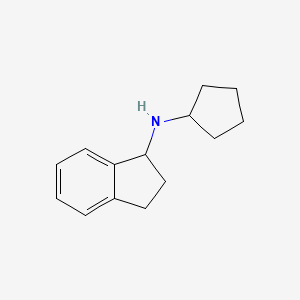
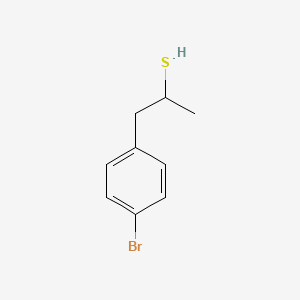

![2-[(1-Cyclohexylethyl)amino]propane-1,3-diol](/img/structure/B13283586.png)
![2-[(Pyridin-2-yl)amino]acetonitrile hydrochloride](/img/structure/B13283588.png)
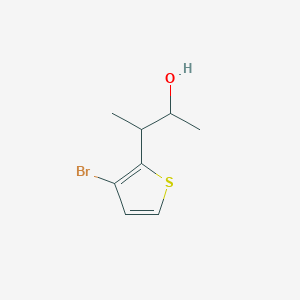
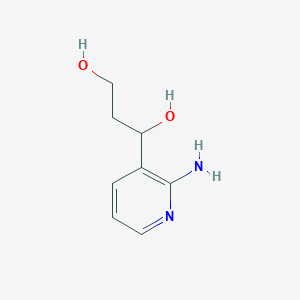
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13283607.png)
![3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol](/img/structure/B13283608.png)
